molecular formula C18H11BrN4O B3729979 (5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE

(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE

Cat. No.: B3729979
M. Wt: 379.2 g/mol
InChI Key: PBKODGUIJBBVMW-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE is a complex organic compound that features both indole and benzimidazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-oxoindoline with 6-methyl-1H-benzimidazole-2-carbaldehyde in the presence of a base, followed by the addition of a cyanide source. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicine, the compound’s pharmacological properties are explored for potential therapeutic applications. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific enzyme and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE lies in its dual indole and benzimidazole structure. This combination provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2E)-2-(5-bromo-2-hydroxy-1H-indol-3-yl)-2-(5-methylbenzimidazol-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O/c1-9-2-4-14-15(6-9)22-17(21-14)12(8-20)16-11-7-10(19)3-5-13(11)23-18(16)24/h2-7,23-24H,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKODGUIJBBVMW-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C#N)C3=C(NC4=C3C=C(C=C4)Br)O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=N/C(=C(/C#N)\C3=C(NC4=C3C=C(C=C4)Br)O)/N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE
Reactant of Route 2
(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE
Reactant of Route 3
Reactant of Route 3
(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE
Reactant of Route 4
(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE
Reactant of Route 5
(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE
Reactant of Route 6
(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL CYANIDE

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